6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with 2-chloropyridine-3-carboxaldehyde in the presence of a base, followed by cyclization with piperidine and a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
- 6-(3-Methylphenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
- 6-(3-Bromophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4/c18-15-3-1-2-13(10-15)14-4-5-16-20-17(21-22(16)11-14)12-6-8-19-9-7-12/h1-5,10-12,19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGIWIJJSFMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.